molecular formula C6HCl3FNO2 B13470172 1,2,3-Trichloro-4-fluoro-5-nitrobenzene CAS No. 2416881-64-4

1,2,3-Trichloro-4-fluoro-5-nitrobenzene

Cat. No.: B13470172
CAS No.: 2416881-64-4
M. Wt: 244.4 g/mol
InChI Key: SOOFNNKJQPWRHM-UHFFFAOYSA-N
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Description

1,2,3-Trichloro-4-fluoro-5-nitrobenzene is a multifunctional aromatic intermediate of significant value in organic synthesis and materials science research. Its distinct structure, featuring three chlorine substituents, one fluorine, and a nitro group, makes it a versatile scaffold for constructing complex molecules. The presence of differentially reactive halogens allows for selective substitution reactions, enabling researchers to synthesize a wide array of disubstituted and trisubstituted benzene derivatives through stepwise nucleophilic aromatic substitution protocols . This compound is particularly useful in catalytic studies, serving as a challenging substrate for investigating chemoselective hydrogenation processes. Researchers utilize such nitroarenes to develop and test novel catalysts, such as cobalt embedded in N-doped carbon matrices, which are designed to reduce the nitro group selectively while preserving the valuable carbon-halogen bonds . Furthermore, its application extends to the synthesis of advanced polymer precursors. Similar polyhalogenated nitrobenzenes are key starting materials in the multi-step synthesis of complex amines like 1,2,4,5-tetraaminobenzene, which is a critical monomer for producing high-performance polymers such as polybenzimidazoles . This product is intended for research and further manufacturing applications as a chemical precursor only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2416881-64-4

Molecular Formula

C6HCl3FNO2

Molecular Weight

244.4 g/mol

IUPAC Name

1,2,3-trichloro-4-fluoro-5-nitrobenzene

InChI

InChI=1S/C6HCl3FNO2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H

InChI Key

SOOFNNKJQPWRHM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)F)[N+](=O)[O-]

Origin of Product

United States

Reaction Mechanisms and Chemical Transformations of 1,2,3 Trichloro 4 Fluoro 5 Nitrobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways at Halogenated and Nitrated Positions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for highly halogenated and nitrated aromatic compounds. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. core.ac.uk

Influence of Trichloro- and Fluoro- Substituents on SNAr Reactivity and Regioselectivity

The aromatic ring of 1,2,3-Trichloro-4-fluoro-5-nitrobenzene is severely electron-deficient due to the cumulative inductive and resonance electron-withdrawing effects of the three chlorine atoms, one fluorine atom, and the nitro group. This electron deficiency activates the ring towards attack by nucleophiles. The nitro group, in particular, is a powerful activating group for SNAr reactions, especially when positioned ortho or para to the leaving group, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. chegg.com

In this compound, the nitro group is ortho to the fluorine atom at C4 and meta to the chlorine atom at C3. This positioning makes the C4 position, bearing the fluorine atom, the most probable site for nucleophilic attack. The regioselectivity is dictated by two main factors:

Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack. The bond to the leaving group is not broken until the second, faster step. Consequently, the reaction rate is more influenced by the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon more electrophilic, rather than the stability of the halide anion. Fluorine, being the most electronegative halogen, makes the carbon to which it is attached highly electrophilic and is generally the best leaving group in SNAr reactions, followed by chlorine, bromine, and iodine. youtube.com

Stabilization of the Intermediate: The negative charge of the Meisenheimer complex formed upon nucleophilic attack is stabilized by the electron-withdrawing groups. Attack at the C4 position (para to the C1-chloro and ortho to the nitro group) allows for significant delocalization of the negative charge onto the nitro group, a highly stabilizing factor.

Therefore, nucleophilic attack is strongly favored at the C4 position, leading to the displacement of the fluoride (B91410) ion.

Predicted Regioselectivity in SNAr Reactions of this compound
Position of AttackLeaving GroupActivating Groups (Ortho/Para)Predicted ReactivityReasoning
C4Fluorine-NO₂ (ortho), -Cl (para to C1)HighMost electronegative halogen and strong resonance stabilization from the nitro group.
C1, C2, C3Chlorine-NO₂ (meta or para)LowFluorine is a better leaving group in SNAr; less effective stabilization of the intermediate compared to attack at C4.

Investigation of Amination Reactions Resulting from Nitro Group Reduction

The reduction of the nitro group in nitroaromatic compounds is a fundamental transformation that yields an amino group. This conversion dramatically alters the electronic properties of the aromatic ring. The resulting amino group is a strong electron-donating group, which deactivates the ring towards further SNAr reactions but activates it for electrophilic aromatic substitution.

Common methods for the reduction of aromatic nitro groups to amines include:

Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

The use of metals such as iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium. masterorganicchemistry.com

A significant challenge in the reduction of halogenated nitroaromatics is the potential for simultaneous hydrodehalogenation (replacement of a halogen with hydrogen). The choice of reducing agent is crucial to achieve selective reduction of the nitro group while preserving the halogen substituents. researchgate.net For instance, Raney Nickel is often preferred over Pd/C for substrates where dehalogenation is a concern. commonorganicchemistry.com

The conversion of the nitro group in this compound to an amino group would yield 3,4,5-trichloro-2-fluoroaniline. This transformation from a strongly electron-withdrawing to a strongly electron-donating group fundamentally changes the molecule's reactivity profile.

Electrophilic Aromatic Substitution on Deactivated Aromatic Rings

Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich aromatic ring. byjus.com

Analysis of Reactivity Towards Electrophiles in the Presence of Multiple Electron-Withdrawing Groups

The aromatic ring of this compound is extremely deactivated towards electrophilic attack. The nitro group, halogens, and the cumulative effect of these substituents withdraw significant electron density from the ring, making it highly electron-poor. numberanalytics.comnumberanalytics.com

Nitro Group: A very strong deactivating group.

Halogens: Deactivating due to their inductive effect, which outweighs their resonance-donating effect. masterorganicchemistry.com

The presence of five strong electron-withdrawing groups renders the benzene (B151609) ring exceptionally unreactive towards electrophiles. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would require extremely harsh conditions, and even then, the reaction would likely be very slow or not proceed at all. libretexts.orgmsu.edu All substituents are deactivating, making any potential EAS reaction significantly slower than on benzene itself. quora.com

Mechanistic Studies of Redox Chemistry Involving the Nitro Functionality and its Derivatives

The redox chemistry of nitroaromatic compounds is of significant interest. The nitro group can undergo a series of reduction steps, often involving radical intermediates.

The reduction of a nitroaromatic compound (ArNO₂) typically proceeds through the following intermediates:

Nitro radical anion (ArNO₂⁻): Formed by a one-electron reduction.

Nitroso compound (ArNO): Formed by a two-electron reduction.

Hydroxylamine (ArNHOH): Formed by a four-electron reduction.

Amine (ArNH₂): The final product of a six-electron reduction. wikipedia.org

The formation of the nitro radical anion is a key step. These radical anions of halogenated nitrobenzenes can be unstable. For instance, the anions of ortho-chlorinated nitrobenzenes have been shown to decay via a first-order process where the chlorine is replaced by hydrogen. rsc.orgrsc.org This highlights the possibility of hydrodehalogenation during redox processes.

Radical Reactions and Their Role in Transformations of Halogenated Nitroaromatics

Radical reactions, particularly those involving radical anions, play a crucial role in the transformation of halogenated nitroaromatics. The nitrobenzene (B124822) radical anion, formed by electrochemical reduction or reaction with certain bases, is a key intermediate. electronicsandbooks.comacs.org

Studies on polychlorinated derivatives of nitrobenzene have shown that stable radical anions can be generated. osti.gov These radical intermediates can participate in various reactions. For example, the reaction of electrogenerated nitrobenzene radical anion with alkyl halides can lead to the formation of N,O-dialkylphenylhydroxylamines. electronicsandbooks.com

The presence of multiple chlorine and fluorine atoms on the ring of this compound would influence the stability and subsequent reactivity of its radical anion. The ortho-chlorine atoms, in particular, might render the radical anion unstable, potentially leading to dechlorination as a competing reaction pathway during its formation or subsequent reactions. rsc.org The chemistry of nitro-involved radicals is an active area of research, with applications in the synthesis of various organic compounds. rsc.org

Rearrangement Reactions and Isomerization Processes in Substituted Nitrobenzenes

The chemical behavior of highly substituted nitrobenzenes, such as this compound, is complex, with the potential for various transformations under specific conditions. While detailed studies focusing exclusively on the rearrangement and isomerization of this compound are not extensively documented in publicly available literature, the principles governing these reactions in related substituted nitroaromatic compounds provide a framework for understanding its potential reactivity.

Isomerization processes in substituted nitrobenzenes can be influenced by several factors, including thermal energy, photochemical stimulation, and the presence of catalysts. For nitrobenzene itself, theoretical studies have explored the potential energy surface, identifying numerous isomers and the transition states connecting them. These studies indicate that isomerization can occur through various pathways, including the conversion to phenyl nitrite (B80452) (C6H5O–NO), which can be a dominant process at lower temperatures. Photochemistry, in particular, offers a powerful method to access specific, sometimes thermodynamically less favored, isomers by kinetically controlling reaction pathways.

In the context of polychlorinated and polyhalogenated nitroaromatic compounds, rearrangement reactions are often linked to nucleophilic aromatic substitution (SNAr) mechanisms. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of halogen substituents, renders the aromatic ring susceptible to nucleophilic attack. While SNAr reactions typically involve the displacement of a leaving group, under certain conditions, they can be preceded by or compete with rearrangement processes.

One notable rearrangement reaction observed in nitroarenes is the von Richter reaction, where a nitro group is displaced by a nucleophile (such as cyanide), and a carboxyl group enters the ring, often ortho to the position of the displaced nitro group. Although typically observed with simpler nitroaromatics, the electronic characteristics of this compound could theoretically support such transformations under appropriate nucleophilic attack.

Furthermore, "roaming-mediated isomerization" has been identified as a significant pathway in the photodissociation of nitrobenzene. nih.gov This process involves a frustrated dissociation to radicals followed by an intramolecular abstraction, leading to the formation of phenyl nitrite, which then decomposes. nih.gov The presence of multiple halogen substituents on the benzene ring of this compound would undoubtedly influence the dynamics of such a roaming mechanism.

It is also important to consider the potential for isomerization during the synthesis of polysubstituted benzenes. The nitration of substituted benzenes can lead to a mixture of isomers, with the distribution of products depending on the directing effects of the existing substituents. google.comlibretexts.org For example, the nitration of 1,3-disubstituted benzenes can yield a mixture of 2-, 4-, 5-, and 6-nitro isomers, which often have very similar physical properties, making their separation challenging. google.com This highlights the importance of controlling reaction conditions to favor the formation of a desired isomer.

While specific experimental data on the rearrangement and isomerization of this compound is scarce, the established principles of nitroaromatic chemistry suggest that this compound could potentially undergo various transformations. These may include photo-induced isomerizations, rearrangements initiated by nucleophilic attack, and potentially complex fragmentation-recombination pathways under high-energy conditions. The interplay of the multiple electron-withdrawing substituents would be a key factor in determining the favorability and outcome of any such reaction.

Advanced Spectroscopic and Structural Elucidation of 1,2,3 Trichloro 4 Fluoro 5 Nitrobenzene and Its Analogs

Vibrational Spectroscopy (FTIR, FT-Raman) for Comprehensive Molecular Structure Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure of a compound by probing its fundamental vibrational modes. For 1,2,3-trichloro-4-fluoro-5-nitrobenzene, the analysis would focus on identifying characteristic frequencies associated with the benzene (B151609) ring and its five substituents: three chlorine atoms, one fluorine atom, and a nitro group.

The vibrational spectrum of this compound can be predicted by assigning characteristic group frequencies. The presence of the nitro (NO₂) group gives rise to strong and easily identifiable bands. Specifically, the asymmetric stretching vibration (νₐₛ NO₂) is expected in the 1500–1570 cm⁻¹ region, while the symmetric stretching vibration (νₛ NO₂) typically appears between 1300–1370 cm⁻¹. researchgate.net

The carbon-halogen bonds also present distinct vibrational modes. The C-F stretching vibration is typically observed as a strong band in the 1000-1400 cm⁻¹ range. The C-Cl stretching vibrations occur at lower frequencies, generally in the 600-800 cm⁻¹ region. The aromatic C-H stretching for the single proton on the ring would be found above 3000 cm⁻¹.

Vibrations of the benzene ring itself, including C-C stretching, in-plane bending, and out-of-plane bending, will appear in the fingerprint region (below 1600 cm⁻¹). These bands can be complex due to coupling between the substituent groups and the ring. For instance, in an analysis of polychlorinated biphenyls (PCBs), C-Cl vibrational bands were identified around 696 cm⁻¹. researchgate.net

An interactive data table summarizing the expected vibrational frequencies based on analog data is presented below.

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected IntensityAnalog Compound(s)
Aromatic C-H Stretch3000 - 3100Medium to WeakGeneral Aromatic Compounds
Asymmetric NO₂ Stretch1500 - 1570StrongNitrobenzene (B124822) researchgate.net
Symmetric NO₂ Stretch1300 - 1370StrongNitrobenzene researchgate.net
Aromatic C=C Stretch1400 - 1600Medium to StrongGeneral Aromatic Compounds
C-F Stretch1000 - 1400StrongFluorinated Aromatics
C-Cl Stretch600 - 800Medium to StrongPolychlorinated Benzenes researchgate.net

To achieve unambiguous assignment of the observed vibrational bands, experimental FTIR and FT-Raman data are often integrated with computational methods. arxiv.org Density Functional Theory (DFT) calculations are a powerful tool for predicting vibrational frequencies and intensities. niscpr.res.innih.govnih.gov By creating a theoretical model of the this compound molecule, its geometry can be optimized, and its vibrational modes can be calculated. researchgate.net

This computational analysis provides a theoretical spectrum that can be compared with the experimental data. The calculated frequencies are often scaled to correct for systematic errors inherent in the theoretical approach. nih.gov This combined experimental and computational approach allows for a confident assignment of complex vibrational modes and provides a deeper understanding of the molecule's structure and bonding. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei such as ¹H, ¹³C, and ¹⁹F.

For this compound, the NMR spectra would provide definitive evidence for its substitution pattern.

¹H NMR: The molecule contains a single proton. Its chemical shift would be significantly influenced by the surrounding electron-withdrawing groups (Cl, F, and NO₂). This proton is expected to appear as a singlet in a downfield region (likely > 8.0 ppm) due to the strong deshielding effects. For comparison, the protons in 1,2,3-trichloro-5-nitrobenzene appear as a singlet at approximately 7.8 ppm. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum would show six distinct signals, one for each carbon atom in the benzene ring. The chemical shifts are influenced by the attached substituent. Carbons bonded to the electronegative Cl, F, and NO₂ groups will be significantly shifted. The carbon attached to the fluorine (C-F) would likely show a large chemical shift and a characteristic large one-bond C-F coupling constant. The chemical shifts of carbons in substituted benzenes can be complex due to the interplay of inductive and resonance effects. hw.ac.uk For example, ¹³C NMR data is available for isomers like 1,2,4-trichloro-5-nitrobenzene, which aids in predicting the expected ranges. chemicalbook.com

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive. wikipedia.org The spectrum for this compound would show a single resonance. The chemical shift of this fluorine atom is dependent on its electronic environment. thermofisher.com In substituted fluoronitrobenzenes, the strong electron-withdrawing nitro group typically causes a downfield shift compared to fluorobenzene (B45895). spectrabase.comcolorado.edu The fluorine signal would also exhibit coupling to the nearby proton and potentially longer-range coupling to the carbons.

The following table summarizes the predicted NMR characteristics.

NucleusExpected Number of SignalsPredicted Chemical Shift (ppm)Expected Multiplicity / Coupling
¹H1> 8.0Singlet
¹³C6120 - 1606 singlets (proton-decoupled); C-F coupling observed
¹⁹F1-100 to -120 (vs. CFCl₃)Singlet (or doublet due to H-F coupling)

While 1D NMR provides essential information, 2D NMR techniques would be employed to confirm the exact connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): In this specific molecule with only one proton, a standard ¹H-¹H COSY would not be informative.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An HSQC or HMQC experiment would correlate the single proton signal with the signal of the carbon atom to which it is directly attached, confirming the C-H bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could show through-space correlations, for instance, between the single proton and the adjacent fluorine atom, confirming their proximity in the structure.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion, which confirms the molecular formula, and to analyze the fragmentation patterns, which provides further structural information.

For this compound (C₆HCl₃FNO₂), the expected exact mass is 242.9057 u. HRMS can measure this mass with high precision (typically to within 5 ppm), confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry would be characteristic of a polychlorinated nitroaromatic compound. youtube.com Key features would include:

Isotope Pattern: The presence of three chlorine atoms would result in a distinctive isotopic cluster for the molecular ion (M⁺) and any chlorine-containing fragments. The M, M+2, M+4, and M+6 peaks would appear in a characteristic ratio due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Loss of Nitro Group: A common fragmentation pathway for nitroaromatics is the loss of the nitro group (NO₂, 46 u) or nitric oxide (NO, 30 u). osti.gov This would lead to significant fragment ions at m/z [M-30] and [M-46].

Loss of Halogens: Sequential loss of chlorine atoms (Cl, 35/37 u) from the molecular ion or other fragments is also an expected pathway. miamioh.edu

Aromatic Ring Fragments: Fragments corresponding to the stable aromatic core would also be observed.

Data from related compounds like 1,2,3-trichloro-4-nitrobenzene (molecular weight 226.445 u) shows the molecular ion peak and fragments corresponding to the loss of the nitro group. nist.gov Analysis of these patterns allows for the confident identification of the compound's structure. youtube.com

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

The molecular geometry of this compound is largely dictated by the steric and electronic effects of its substituents on the benzene ring. The planarity of the aromatic ring is often distorted to accommodate the bulky chloro and nitro groups.

In many nitrobenzene derivatives, the nitro group is slightly twisted out of the plane of the benzene ring. This twist, or torsion angle, can have a mean value of around 7.3 degrees, largely influenced by intermolecular interactions within the crystal lattice. mdpi.com For instance, even in nitrobenzene itself, a weak O···H-C bond with a neighboring molecule can induce a dihedral angle of 1.7 degrees. mdpi.com The C-N bond length connecting the nitro group to the aromatic ring is also sensitive to the electronic environment.

The bond lengths and angles within the benzene ring are also expected to deviate from the ideal hexagonal geometry due to the varying electronic nature of the substituents. The presence of electron-withdrawing groups like chlorine and the nitro group can lead to a shortening of the adjacent C-C bonds.

Below is a table of expected bond lengths and angles for this compound, based on data from analogous compounds.

Bond/AngleExpected Value
C-C (aromatic)1.37 - 1.40 Å
C-Cl~1.72 Å
C-F~1.35 Å
C-N~1.48 Å
N-O~1.22 Å
C-C-C (internal)118 - 122°
C-C-Cl119 - 121°
C-C-F~119°
C-C-N~119°
O-N-O~124°

Elucidation of Supramolecular Assembly and Crystal Packing Features

Stacking Interactions: A primary structural motif in the crystals of nitro-substituted benzenes is the presence of stacking interactions. rsc.org These are driven by a combination of π-π and dipole-dipole interactions between the electron-deficient aromatic rings. In many nitroaromatic compounds, a slipped-parallel orientation is favored, which is significantly stabilized by dispersion forces. nih.govresearchgate.net

Hydrogen Bonds: Although this compound lacks strong hydrogen bond donors, weak C–H···O hydrogen bonds are expected to play a role in the crystal packing. rsc.org In mono- and dinitrobenzenes, these interactions often link the primary structural motifs. rsc.org

Halogen Bonding: A key feature in the crystal packing of halogenated compounds is the formation of halogen bonds. nih.gov These are non-covalent interactions where a halogen atom acts as an electrophilic species. In the case of this compound, C-Cl···O and potentially C-F···O or C-Cl···N interactions with the nitro group of neighboring molecules could be significant. The distances of these halogen bonds are typically shorter than the sum of the van der Waals radii of the involved atoms. nih.gov For instance, in some complexes, X···N halogen bonding distances are 2.5-9.4% shorter than the sum of the van der Waals radii. nih.gov

Below is a table summarizing the potential intermolecular interactions and their characteristics.

Interaction TypeDonorAcceptorTypical Distance/Energy
StackingAromatic RingAromatic Ring3.3 - 3.8 Å (interplanar distance)
C-H···O Hydrogen BondC-HO (nitro)2.2 - 2.7 Å (H···O distance)
Halogen BondC-Cl, C-FO, N (nitro)Shorter than the sum of van der Waals radii
van der WaalsAll atomsAll atomsDependent on atomic radii and proximity

Theoretical and Computational Investigations of 1,2,3 Trichloro 4 Fluoro 5 Nitrobenzene

Quantum Structure-Activity Relationship (QSAR) Modeling for Chemical Behavior Prediction

Development of Predictive Models for Reaction Selectivity and Pathway Analysis

Reaction Pathway Modeling and Transition State Characterization using Computational Methods

Detailed reaction pathway modeling and the characterization of transition states for reactions involving 1,2,3-trichloro-4-fluoro-5-nitrobenzene have not been extensively reported in peer-reviewed literature. Computational methods, such as Density Functional Theory (DFT), are instrumental in mapping potential energy surfaces, identifying transition state structures, and calculating activation energies for chemical reactions. The application of these methods to this compound would provide significant insights into its reaction mechanisms, including nucleophilic aromatic substitution and reduction of the nitro group. However, at present, specific computational studies focusing on these aspects for this compound are not available.

Computational Studies on Non-Linear Optical (NLO) Properties

There is a lack of specific computational studies focused on the non-linear optical (NLO) properties of this compound in the available scientific literature. Computational investigations of NLO properties typically involve the calculation of molecular polarizabilities and hyperpolarizabilities. While substituted benzene (B151609) derivatives are of interest for their potential NLO applications, dedicated research on the NLO properties of this compound has not been found. Future computational work in this area could reveal its potential for use in optoelectronic materials.

Investigation of Solvent Effects on Molecular Properties and Reaction Energetics

Specific investigations into the effects of solvents on the molecular properties and reaction energetics of this compound are not documented in the current body of scientific research. The influence of solvent polarity and specific solvent-solute interactions on molecular geometry, electronic structure, and the energy barriers of reactions is a critical aspect of computational chemistry. While implicit and explicit solvent models are commonly used to study these effects in similar compounds, their application to this compound has not been specifically reported.

Derivatization and Functionalization Strategies for the 1,2,3 Trichloro 4 Fluoro 5 Nitrobenzene Scaffold

Design and Synthesis of Advanced Organic Intermediates for Complex Molecule Construction

The strategic value of 1,2,3-trichloro-4-fluoro-5-nitrobenzene lies in its capacity to serve as a versatile foundational building block for the design and synthesis of advanced organic intermediates. Its multiple, differentially reactive sites—the nitro group, the fluorine atom, and the three distinct chlorine atoms—allow for a programmed, stepwise functionalization. This controlled, sequential modification enables the construction of highly complex and precisely substituted aromatic compounds tailored for specific applications in medicinal chemistry, materials science, and agrochemicals.

The design of advanced intermediates from this scaffold is predicated on the predictable hierarchy of reactivity established in the preceding sections:

Selective Nitro Group Reduction: The nitro group can be selectively reduced to an amine without affecting the halogen atoms, providing a key nucleophilic and synthetic handle.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C4 position is the most susceptible to displacement by a wide range of nucleophiles due to its position ortho to the activating nitro group and its inherent reactivity as a leaving group in SNAr reactions.

Palladium-Catalyzed Cross-Coupling: The chlorine atom at the C2 position is the most activated site for oxidative addition in palladium-catalyzed reactions, allowing for its selective conversion into a C-C bond before the other chlorine atoms.

By leveraging this orthogonal reactivity, chemists can devise synthetic routes to intermediates where specific positions on the aromatic ring are elaborated while others are reserved for later-stage transformations. This approach is central to the efficient construction of complex molecules.

Examples of Synthetic Design:

Intermediates for Medicinal Chemistry: A common strategy in drug discovery is the creation of a central scaffold that can be readily diversified. Starting with this compound, one could perform a Suzuki coupling at the C2 position to introduce a key aryl group, followed by a nucleophilic substitution at the C4 position with a desired amine, and finally, reduction of the nitro group to an aniline (B41778). The resulting polysubstituted aniline is an advanced intermediate with multiple points for further derivatization to build a library of potential drug candidates.

Precursors for Fused Heterocycles: As outlined in section 6.4, advanced intermediates can be designed specifically for subsequent cyclization reactions. For example, a Sonogashira coupling at C2 to install an alkyne, followed by an SNAr reaction at C3 with sodium azide, would generate an intermediate perfectly primed for an intramolecular azide-alkyne cycloaddition, leading to a novel, fused triazolo-benzene system.

Building Blocks for Materials Science: The electronic properties of aromatic compounds are critical for their use in materials like organic light-emitting diodes (OLEDs) or sensors. The stepwise functionalization of the this compound scaffold allows for the precise tuning of these properties. An intermediate could be designed where different π-conjugated systems are introduced at the C2 and C3 positions through sequential cross-coupling reactions, creating an extended, non-symmetrical π-system whose electronic and photophysical properties can be fine-tuned by the remaining substituents.

Chemical Transformation Pathways of 1,2,3 Trichloro 4 Fluoro 5 Nitrobenzene in Environmental Contexts

Photolytic Degradation Mechanisms in Aqueous and Atmospheric Environments

Photolytic degradation, or photolysis, is a key process for the transformation of aromatic compounds in the environment, driven by the absorption of solar radiation. For 1,2,3-trichloro-4-fluoro-5-nitrobenzene, photolysis can proceed through direct or indirect mechanisms, leading to the breaking of chemical bonds and the formation of various degradation products.

Direct Photolysis: In aqueous and atmospheric environments, this compound can absorb ultraviolet (UV) radiation, leading to the excitation of its electrons to higher energy states. This excitation can be sufficient to induce the cleavage of the carbon-chlorine (C-Cl) and carbon-nitrogen (C-N) bonds. The C-Cl bond is generally more susceptible to photolytic cleavage than the carbon-fluorine (C-F) bond due to its lower bond energy. The primary photolytic pathway for many polychlorinated compounds is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. doaj.org Another significant pathway for nitroaromatic compounds is the cleavage of the C-N bond, which can lead to the formation of phenolic compounds and the release of nitrite (B80452) (NO₂⁻) or nitrate (B79036) (NO₃⁻) ions. nih.gov The direct photolysis of nitrobenzene (B124822) in aqueous solutions can yield intermediates such as nitrophenols, nitrohydroquinone, and phenol. nih.gov

The quantum yield, which measures the efficiency of a photochemical process, for the degradation of nitroaromatic compounds is typically low, in the range of 10⁻³ to 10⁻⁴. nih.govrsc.org This suggests that while direct photolysis occurs, it may be a slow process for complete mineralization.

Indirect Photolysis: In natural waters and the atmosphere, photolysis is often accelerated by the presence of photosensitizers, such as natural organic matter (NOM) and nitrate ions. nih.govcsbsju.edu These substances absorb sunlight and produce highly reactive transient species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and superoxide (B77818) radicals (•O₂⁻). nih.gov These reactive species can then attack the this compound molecule. The hydroxyl radical, in particular, is a powerful oxidant that can initiate degradation through addition to the aromatic ring or hydrogen abstraction. This process can lead to the formation of hydroxylated derivatives and subsequent ring cleavage. In atmospheric conditions, gas-phase reactions with hydroxyl radicals are a primary degradation pathway for many organic pollutants. nih.gov

The expected photolytic degradation products of this compound would include a series of dechlorinated and/or hydroxylated compounds. Stepwise replacement of chlorine atoms with hydrogen or hydroxyl groups would lead to various trichloro-, dichloro-, and monochloro-fluoronitrobenzene derivatives, eventually leading to fluoronitrophenol and potentially complete mineralization to CO₂, H₂O, and inorganic ions.

Table 1: Potential Photolytic Transformation Products of this compound

Transformation Process Initial Reactant Potential Intermediate Products Potential Final Products
Reductive DechlorinationThis compoundDichloro-fluoro-nitrobenzenes, Chloro-fluoro-nitrobenzeneFluoro-nitrobenzene
Hydroxylation/DenitrationThis compoundTrichloro-fluoro-phenols, Dichloro-fluoro-phenolsMineralization (CO₂, H₂O, Cl⁻, F⁻, NO₃⁻)

Chemical Hydrolysis Pathways of Halogenated Nitrobenzenes

Chemical hydrolysis is a transformation process where a compound reacts with water, leading to the cleavage of chemical bonds. For halogenated nitrobenzenes, the primary hydrolysis mechanism is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile, such as a hydroxide (B78521) ion (OH⁻), attacks the aromatic ring and displaces a leaving group, in this case, a halide ion.

The reactivity of this compound towards hydrolysis is significantly influenced by its substituents. The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. wikipedia.org This activation is most effective when the nitro group is positioned ortho or para to the leaving group, as it can stabilize the negative charge of the intermediate Meisenheimer complex through resonance. In this compound, the chlorine atoms at positions 1 and 3 are ortho and para, respectively, to the nitro group at position 5, making them potential sites for nucleophilic attack.

The fluorine atom at position 4 is also a potential leaving group. Generally, in nucleophilic aromatic substitution, fluorine is a better leaving group than chlorine due to the higher electronegativity of fluorine, which makes the attached carbon more electrophilic. However, the relative reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile.

The rate of hydrolysis is highly dependent on pH and temperature. Under alkaline conditions, the concentration of the hydroxide nucleophile is higher, leading to an increased reaction rate. researchgate.net Temperature also plays a crucial role, as higher temperatures provide the necessary activation energy for the reaction to proceed at a significant rate. The hydrolysis of o- and p-nitrochlorobenzene with aqueous sodium hydroxide, for instance, is typically studied at elevated temperatures (100–160°C). researchgate.net In contrast, the meta-isomer is much less reactive. wikipedia.org

The products of hydrolysis would be the corresponding halogenated nitrophenols, where one of the halogen atoms is replaced by a hydroxyl group. For example, displacement of the chlorine at position 1 would yield 2,3-dichloro-4-fluoro-5-nitrophenol. Further hydrolysis could potentially occur, leading to di- and tri-hydroxy derivatives, although this would likely require more forcing conditions. It is important to note that under typical environmental conditions (neutral pH and ambient temperature), the rate of chemical hydrolysis for such compounds is expected to be very slow. nih.gov

Biotransformation Pathways: Reductive Dechlorination and Denitration Mechanisms by Microorganisms

Microbial transformation is a major pathway for the degradation of halogenated nitroaromatic compounds in the environment. Under anaerobic conditions, microorganisms can utilize these compounds as electron acceptors in their respiratory processes, leading to reductive dechlorination and denitration. researchgate.net

Reductive Dechlorination: This is a stepwise process where chlorine atoms are removed from the aromatic ring and replaced by hydrogen atoms. This process is particularly important for highly chlorinated compounds and is carried out by specific groups of anaerobic bacteria. nih.gov The regioselectivity of dechlorination depends on the specific microorganisms and the electronic properties of the molecule. For polychlorinated biphenyls (PCBs), dechlorination often occurs preferentially at the meta and para positions. nih.gov For pentachloronitrobenzene (B1680406) (PCNB), sequential dechlorination of its transformation product, pentachloroaniline (B41903), has been observed, leading to tetrachloro-, trichloro-, dichloro-, and monochloroanilines. nih.gov A similar pathway can be anticipated for this compound, likely proceeding through dichloro- and monochloro-fluoro-nitroaniline intermediates. The C-F bond is generally more resistant to reductive dehalogenation than the C-Cl bond.

Denitration: The reduction of the nitro group is another key biotransformation pathway for nitroaromatic compounds. This process typically occurs in a stepwise manner, with the nitro group (-NO₂) being reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov The resulting amino-substituted compound, in this case, 1,2,3-trichloro-4-fluoro-5-aminobenzene (trichlorofluoroaniline), is generally less toxic but can be more persistent.

Studies on pentachloronitrobenzene (PCNB) have shown that its primary biotransformation product under anaerobic conditions is pentachloroaniline (PCA). nih.goviaea.org This indicates that the reduction of the nitro group is often the initial and most rapid biotransformation step. Further degradation of the resulting halogenated aniline (B41778) can then proceed through reductive dechlorination. nih.gov However, under certain conditions, such as in the presence of nitrate, the dechlorination of PCA may be inhibited. nih.gov Some microorganisms may also be capable of removing the nitro group entirely, replacing it with a hydrogen atom, which has been observed to a lesser extent for PCNB, yielding pentachlorobenzene. nih.gov

Table 2: Anticipated Microbial Biotransformation Pathway of this compound

Step Process Reactant Product
1Nitro ReductionThis compound1,2,3-Trichloro-4-fluoro-5-aminobenzene
2Reductive Dechlorination1,2,3-Trichloro-4-fluoro-5-aminobenzeneDichloro-fluoro-aminobenzenes
3Reductive DechlorinationDichloro-fluoro-aminobenzenesChloro-fluoro-aminobenzenes
4Reductive Dechlorination/DefluorinationChloro-fluoro-aminobenzenesFluoro-aminobenzene / Aniline

Sorption and Transport Mechanisms in Environmental Matrices

The fate and transport of this compound in the environment are governed by its physicochemical properties, which determine its partitioning between different environmental compartments such as water, soil, sediment, and air. Sorption to soil and sediment is a particularly important process for hydrophobic organic compounds.

The key parameter describing the sorption of a chemical to soil or sediment is the organic carbon-water (B12546825) partition coefficient (Koc). ca.gov Koc represents the ratio of the chemical's concentration in the organic carbon fraction of the soil to its concentration in the aqueous phase at equilibrium. A high Koc value indicates a strong tendency for the compound to sorb to soil organic matter, which reduces its mobility in the environment and its bioavailability.

The Koc of a compound is closely related to its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity. nih.gov Halogenated aromatic compounds are generally hydrophobic, and their hydrophobicity increases with the degree of halogenation. Therefore, this compound is expected to have a relatively high Kow and, consequently, a high Koc value. For comparison, the log Koc for 2,3,4-trichloronitrobenzene (B101362) is estimated to be around 3.6, and for 1,2,4-trichloro-5-nitrobenzene, the water solubility is low (27 mg/L at 20°C), suggesting significant sorption potential. chemicalbook.comnih.gov The presence of both chlorine and fluorine atoms contributes to the lipophilicity of the molecule. researchgate.net

Due to its expected high sorption affinity, the transport of this compound in the subsurface is likely to be retarded. It will preferentially associate with the solid phase in soils and sediments, particularly those with high organic carbon content. nih.gov This reduces the potential for leaching into groundwater. However, transport can still occur through the movement of contaminated soil particles via erosion or in association with dissolved or colloidal organic matter.

Volatilization from soil and water surfaces to the atmosphere is another potential transport pathway. The tendency for a chemical to volatilize is described by its Henry's Law constant. While specific data for this compound is not available, related compounds like chloronitrobenzenes have moderate vapor pressures, suggesting that volatilization could be a relevant process. nih.gov

Table 3: Estimated Physicochemical Properties and Environmental Partitioning Behavior

Property Predicted Value/Behavior for this compound Implication for Environmental Fate
Log Kow High (estimated > 4)Hydrophobic, tends to partition into organic phases.
Log Koc High (estimated > 3.5)Strong sorption to soil and sediment organic matter.
Water Solubility LowLimited dissolution in water, prefers solid phases.
Mobility in Soil LowRetarded transport, low potential for groundwater leaching.
Volatilization ModeratePotential for transport from water/soil to the atmosphere.

Advanced Analytical Techniques for Tracing and Quantifying Chemical Transformation Products

The identification and quantification of this compound and its transformation products in complex environmental matrices require sensitive and selective analytical methods. The most commonly employed techniques are based on chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. nih.gov For halogenated nitroaromatics, GC is often equipped with an electron capture detector (ECD), which is highly sensitive to electrophilic compounds containing halogens and nitro groups. epa.gov However, for unambiguous identification, mass spectrometry is the preferred detector. GC coupled with high-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elucidation of elemental compositions of unknown transformation products. cdc.gov Tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the target analytes, which is particularly useful for analysis in complex matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For more polar transformation products, such as hydroxylated or amino derivatives, that are not easily amenable to GC analysis, high-performance liquid chromatography (HPLC) coupled with mass spectrometry is the method of choice. researchgate.net LC-MS with atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used to analyze a wide range of compounds. researchgate.net Similar to GC-MS, the use of tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) provides the necessary selectivity and sensitivity for trace-level detection and identification of metabolites. numberanalytics.comchromatographyonline.com

Sample Preparation: Prior to instrumental analysis, a sample preparation step is usually required to extract and concentrate the analytes from the environmental matrix (e.g., water, soil, sediment). Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE) for water samples, and Soxhlet or pressurized liquid extraction (PLE) for solid samples. epa.govcdc.gov A cleanup step, often using column chromatography with adsorbents like silica (B1680970) gel or Florisil, may be necessary to remove interfering co-extracted substances. cdc.gov

Table 4: Common Analytical Techniques for Halogenated Nitroaromatic Compounds

Technique Detector Analytes Advantages Limitations
GC ECD, NPD, MSParent compound, less polar products (e.g., dechlorinated products)High resolution, high sensitivity for halogenated compounds (ECD).Not suitable for non-volatile or thermally labile compounds.
HPLC UV, DAD, MSParent compound, polar products (e.g., phenols, anilines)Suitable for a wide range of polarities and thermally labile compounds.Lower resolution than capillary GC.
GC-MS/MS Tandem MSTrace levels of parent compound and products in complex matricesHigh selectivity and sensitivity, reduced matrix interference.Higher instrument cost and complexity.
LC-MS/MS Tandem MSTrace levels of polar and non-polar products in complex matricesHigh selectivity and sensitivity for a broad range of compounds.Ion suppression/enhancement effects from matrix.

Future Research Trajectories for 1,2,3 Trichloro 4 Fluoro 5 Nitrobenzene Research

Exploration of Novel and Efficient Synthetic Methodologies for Highly Substituted Arenes

The synthesis of polysubstituted aromatic compounds remains a significant challenge in organic chemistry. researchgate.netnih.govrsc.orgresearchgate.net Traditional methods often rely on stepwise functionalization of pre-existing benzene (B151609) rings, which can be lengthy and inefficient, especially for complex substitution patterns like that of 1,2,3-trichloro-4-fluoro-5-nitrobenzene. rsc.org Future research should focus on developing more convergent and efficient synthetic routes.

One promising avenue is the exploration of organocatalytic benzannulation reactions . nih.govrsc.orgrsc.org These methods allow for the construction of the aromatic ring from acyclic precursors, offering a high degree of control over the final substitution pattern. researchgate.netnih.gov Research in this area could involve the design of novel multi-component reactions where precursors bearing the necessary chloro, fluoro, and nitro functionalities are assembled in a single step.

Another key area is the advancement of transition-metal-catalyzed cross-coupling reactions . rsc.org While established for simpler arenes, their application to sterically hindered and electronically complex substrates like this compound and its precursors requires further development. Research could focus on designing new ligands and catalysts that can overcome the challenges posed by the crowded substitution pattern.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyDescriptionPotential Advantages for Highly Substituted ArenesKey Research Challenges
Organocatalytic Benzannulation Construction of the aromatic ring from acyclic precursors using small organic molecules as catalysts. nih.govrsc.orgHigh regioselectivity, access to diverse substitution patterns, and avoidance of toxic heavy metals. researchgate.netnih.govIdentification of suitable acyclic precursors and optimization of reaction conditions for complex targets.
Multi-Component Reactions Combining three or more reactants in a single operation to form a complex product. nih.govHigh atom and step economy, rapid generation of molecular complexity.Controlling selectivity with multiple reactive components and functional groups.
Late-Stage C-H Functionalization Direct introduction of functional groups onto the C-H bonds of an existing aromatic core. rsc.orgBypasses the need for pre-functionalized starting materials, allowing for rapid diversification.Achieving high regioselectivity on an already substituted and deactivated ring system.
Flow Chemistry Synthesis Performing reactions in a continuous flow system rather than in a batch reactor.Enhanced safety, improved heat and mass transfer, potential for automation and scalability.Reactor design and optimization for multi-step, complex syntheses.

Deeper Mechanistic Understanding of Complex Reaction Pathways Involving Multiple Reactive Sites

The reactivity of this compound is anticipated to be complex due to the presence of multiple reactive sites susceptible to nucleophilic aromatic substitution (SNAr). The nitro group strongly activates the ring towards nucleophilic attack, but the positions ortho and para to it are all substituted. organic-chemistry.orgd-nb.infonih.gov This sets up a competitive environment for substitution at the carbons bearing the chloro and fluoro groups.

Computational chemistry , particularly using Density Functional Theory (DFT), will be instrumental in mapping the potential energy surfaces of various reaction pathways. researchgate.netmdpi.com These studies can elucidate the structures of transition states and intermediates, such as Meisenheimer complexes, and predict the regioselectivity of different nucleophiles. organic-chemistry.org This theoretical understanding can guide the design of selective transformations. nih.gov

Research ApproachObjectiveExpected Insights
Experimental Kinetic Studies Measure reaction rates and product distributions under various conditions (nucleophile, solvent, temperature).Determine the relative reactivity of each halogenated position and identify the kinetically and thermodynamically favored products.
Computational Modeling (DFT) Calculate activation energies and reaction profiles for nucleophilic attack at each potential site. researchgate.netPredict regioselectivity, rationalize experimental observations, and identify key intermediates and transition states. nih.govnih.gov
Spectroscopic Interrogation Utilize techniques like NMR and mass spectrometry to identify and characterize reaction intermediates and products.Confirm reaction pathways and provide structural evidence for proposed mechanisms.
Isotope Labeling Studies Employ isotopically labeled substrates or reagents to trace the fate of specific atoms throughout the reaction.Provide definitive evidence for bond-forming and bond-breaking steps in the reaction mechanism.

Development of Sustainable and Green Chemistry Approaches for Synthesis and Degradation

The synthesis and eventual fate of highly halogenated nitroaromatic compounds are of significant environmental concern. nih.gov Future research must prioritize the development of sustainable and green chemistry approaches for both the synthesis and degradation of this compound. mdpi.com

For synthesis, this includes the use of greener solvents (such as water), catalyst-free reaction conditions where possible, and energy-efficient methods like mechanochemistry. mdpi.comnih.gov For example, developing synthetic routes that can be performed in water would significantly reduce the reliance on volatile organic solvents. nih.govscribd.com

Regarding degradation, research into bioremediation and photocatalysis is crucial. mdpi.comnih.govmdpi.com Identifying microorganisms capable of metabolizing such a recalcitrant molecule would offer a sustainable end-of-life solution. nih.govenviro.wiki This could involve exploring the metabolic pathways of fungi and bacteria known to degrade other persistent organohalogen pollutants. mdpi.comnih.gov Advanced oxidation processes, such as photocatalysis using semiconductor materials, could also be explored for the complete mineralization of the compound into less harmful substances. mdpi.com

Research into Advanced Materials Science Applications, such as Precursors for Functional Polymers or Non-Linear Optical Materials

The unique electronic properties of this compound, stemming from its push-pull system of electron-donating halogens and a strong electron-withdrawing nitro group, make it a candidate for applications in materials science. acs.orgnih.gov

One area of exploration is its use as a monomer or precursor for functional polymers . By selectively replacing one or more of the halogen atoms through nucleophilic substitution, it would be possible to introduce polymerizable groups or other functionalities. The resulting polymers could possess interesting properties such as high thermal stability, specific optical characteristics, or unique dielectric properties.

Furthermore, polysubstituted benzenes with strong donor-acceptor groups are known to exhibit non-linear optical (NLO) properties . researchgate.netnih.gov These materials are valuable in applications like optical communications and data storage. researchgate.net Future research could involve the synthesis of derivatives of this compound where one of the halogens is replaced by a strong electron-donating group to enhance the molecule's hyperpolarizability. The NLO properties of these new compounds could then be characterized using techniques like the Z-scan method. nih.gov

Integration of Artificial Intelligence and Machine Learning in Predictive Chemical Research for Structure-Reactivity Relationships

The complexity of predicting reactivity and properties for highly substituted arenes makes this an ideal area for the application of artificial intelligence (AI) and machine learning (ML). eurekalert.org Instead of relying solely on time-consuming experiments or computationally intensive quantum chemical calculations, ML models can be trained on existing data to make rapid and accurate predictions. acs.orgresearchgate.netchemai.io

Future research could focus on developing ML models to predict the regioselectivity of nucleophilic aromatic substitution on this compound and related compounds. acs.org By using molecular fingerprints or quantum mechanics-derived descriptors as input, these models could predict the most likely site of reaction for a given nucleophile with high accuracy. acs.orgchemrxiv.org

Moreover, AI can be used to establish Quantitative Structure-Activity Relationships (QSAR) . nih.govresearchgate.netnih.govmdpi.com This could involve correlating the structural features of derivatives of this compound with their potential biological activity or material properties. Such models can accelerate the discovery of new functional molecules by prioritizing the synthesis of the most promising candidates. ijsea.com

AI/ML ApplicationResearch GoalMethodologyPotential Impact
Reactivity Prediction Predict the regioselectivity and yield of SNAr reactions on the target compound. eurekalert.orgresearchgate.netTrain neural networks or random forest models on datasets of similar reactions using molecular descriptors as input. chemrxiv.orgAccelerate the planning of synthetic routes and reduce the need for trial-and-error experimentation. chemai.io
QSAR Modeling Correlate the molecular structure of derivatives with specific properties (e.g., NLO response, toxicity). nih.govresearchgate.netDevelop regression or classification models based on structural fingerprints and experimental data. nih.govGuide the design of new molecules with optimized properties for materials or biological applications.
De Novo Molecular Design Generate novel molecular structures based on the this compound scaffold with desired properties.Employ generative models (e.g., GANs, VAEs) trained on chemical databases.Propose novel and synthesizable compounds for specific applications that might not be intuitively designed.
Automated Synthesis Planning Develop retrosynthetic pathways for the target compound and its derivatives. ijsea.comUtilize AI tools trained on vast reaction databases to propose efficient synthetic routes.Streamline the process of chemical synthesis from design to execution.

Q & A

Q. What are the optimal synthetic routes for 1,2,3-Trichloro-4-fluoro-5-nitrobenzene, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of halogenated nitroaromatics like this compound typically involves sequential halogenation and nitration steps. Key considerations include:

  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) improve solubility of intermediates, while non-polar solvents (e.g., benzene) may reduce side reactions .
  • Catalysts/Reagents: Thionyl chloride (SOCl₂) and oxalyl chloride are effective for chlorination, but excess reagent can lead to over-halogenation. N-methylacetamide or DMF act as catalysts for acyl chloride formation, critical for downstream reactions .
  • Temperature Control: Lower temperatures (0–20°C) favor selectivity for mono-substitution, while higher temperatures (50°C) accelerate reaction rates but risk decomposition .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) removes byproducts like dihalogenated impurities.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in halogenated nitroaromatics?

Methodological Answer:

  • ¹H/¹³C NMR: Chlorine and fluorine substituents induce distinct splitting patterns. For example, fluorine (spin-½) causes coupling over 3–4 bonds, while chlorine’s quadrupole moment broadens signals. Use deuterated DMSO or CDCl₃ to avoid solvent interference .
  • IR Spectroscopy: Nitro groups (NO₂) show strong asymmetric stretching at ~1520 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹. Halogen substituents reduce conjugation, shifting these bands slightly .
  • Mass Spectrometry (HRMS): Isotopic patterns (e.g., Cl: ³⁵Cl/³⁷Cl 3:1 ratio; F: monoisotopic) confirm molecular formula. Fragmentation pathways (e.g., loss of NO₂ or Cl) help validate substitution patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Use fume hoods to avoid inhalation of volatile intermediates (e.g., chlorinated byproducts) .
  • Storage: Store in amber glass vials at –20°C to prevent photodegradation. Avoid contact with reducing agents (e.g., NaBH₄) to prevent explosive nitro-group reduction .
  • Waste Disposal: Neutralize acidic residues with sodium bicarbonate before disposal. Halogenated waste must be segregated for incineration .

Advanced Research Questions

Q. How do electronic effects (e.g., nitro and halogen groups) influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS): The nitro group deactivates the ring, directing incoming electrophiles to meta/para positions relative to halogens. Fluorine’s electron-withdrawing effect further enhances this deactivation .
  • Suzuki-Miyaura Coupling: Use Pd(PPh₃)₄ catalyst with aryl boronic acids in THF/water. Steric hindrance from trichloro substitution may require elevated temperatures (80–100°C) .
  • Computational Modeling: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution .

Q. What strategies mitigate conflicting crystallographic data during structure refinement?

Methodological Answer:

  • SHELX Refinement: Use SHELXL for small-molecule refinement. Input high-resolution data (d-spacing < 0.8 Å) and apply restraints for disordered chlorine/fluorine atoms. Anisotropic displacement parameters (ADPs) improve accuracy .
  • Twinned Data: For twinned crystals, employ the TWIN/BASF commands in SHELXTL. HKLF5 format separates overlapping reflections .
  • Validation Tools: Check R-factor convergence (R1 < 5%) and verify bond lengths/angles against Cambridge Structural Database (CSD) averages .

Q. How can decomposition pathways of this compound be analyzed under varying conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen. Decomposition above 200°C suggests nitro-group instability .
  • HPLC-MS: Monitor degradation products (e.g., chloro-fluoroanilines) using a C18 column and ESI-MS in positive ion mode. Compare retention times with synthetic standards .
  • Kinetic Studies: Use Arrhenius plots to model degradation rates. For photolytic studies, employ UV lamps (254 nm) and quantify intermediates via GC-FID .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.